molecular formula C17H8Cl2FN3OS B15098090 (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15098090
M. Wt: 392.2 g/mol
InChI Key: LXIZKVKWBOYBLR-ZSOIEALJSA-N
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Description

(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by the presence of a dichlorobenzylidene group and a fluorophenyl group attached to a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the dichlorobenzylidene and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various substituted benzaldehydes. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzylidene or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action.

Medicine

In the field of medicine, this compound is being explored for its therapeutic potential. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2,6-dichlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the fluorophenyl group.

    (5Z)-5-(4-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Contains two fluorophenyl groups instead of one.

Uniqueness

The presence of both dichlorobenzylidene and fluorophenyl groups in (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H8Cl2FN3OS

Molecular Weight

392.2 g/mol

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H8Cl2FN3OS/c18-12-2-1-3-13(19)11(12)8-14-16(24)23-17(25-14)21-15(22-23)9-4-6-10(20)7-5-9/h1-8H/b14-8-

InChI Key

LXIZKVKWBOYBLR-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)Cl

Origin of Product

United States

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